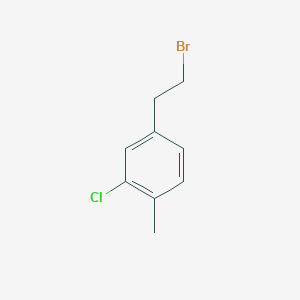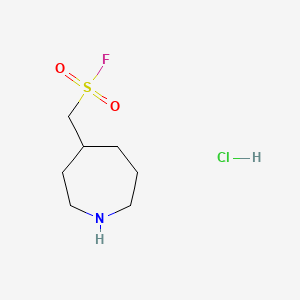
3,3-Dimethyl-2-butanol methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbutan-2-yl methanesulfonate is an organic compound with the molecular formula C7H16O3S. It is a methanesulfonate ester derived from 3,3-dimethylbutan-2-ol. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dimethylbutan-2-yl methanesulfonate can be synthesized through the reaction of 3,3-dimethylbutan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
Industrial production of 3,3-dimethylbutan-2-yl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylbutan-2-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide, potassium thiocyanate, and sodium azide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Elimination reactions: Reagents such as potassium tert-butoxide in tert-butanol are used to induce elimination reactions, often at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using sodium iodide would yield 3,3-dimethylbutan-2-yl iodide.
Elimination reactions: The major product is 3,3-dimethylbut-1-ene.
Aplicaciones Científicas De Investigación
3,3-Dimethylbutan-2-yl methanesulfonate is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: It is used in the development of new drugs and pharmaceutical compounds.
Material science: It is utilized in the preparation of specialized materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-dimethylbutan-2-yl methanesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutan-2-yl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.
3,3-Dimethylbutan-2-yl bromide: Similar in structure but with a bromide leaving group.
3,3-Dimethylbutan-2-yl tosylate: Similar in structure but with a tosylate leaving group.
Uniqueness
3,3-Dimethylbutan-2-yl methanesulfonate is unique due to its methanesulfonate leaving group, which is more stable and less prone to side reactions compared to halides. This makes it a preferred reagent in certain synthetic applications where high selectivity and yield are desired .
Propiedades
Número CAS |
67764-23-2 |
|---|---|
Fórmula molecular |
C7H16O3S |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
3,3-dimethylbutan-2-yl methanesulfonate |
InChI |
InChI=1S/C7H16O3S/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3 |
Clave InChI |
RONIPIKRZUERBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)



